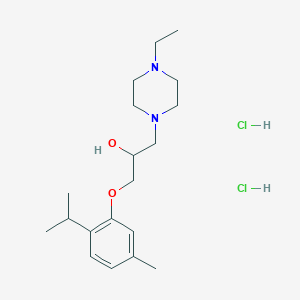![molecular formula C23H18N2O2 B5130999 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPPA is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, BMPPA has been extensively studied for its potential uses in scientific research.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide involves its ability to bind to specific proteins, which can alter their function and activity. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By binding to Hsp90, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can disrupt the function of other proteins that rely on Hsp90 for stability.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of protein function. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in lab experiments is its ability to selectively bind to specific proteins, which can help researchers better understand their function and interactions. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research involving N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, including studies on its potential uses in drug discovery and development. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to have potential applications in the treatment of cancer and inflammatory diseases, and further research in these areas may lead to the development of new therapies. Additionally, research on the structure and function of proteins using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide may lead to a better understanding of their role in various biological processes.
合成法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-3-phenylacrylamide. The final step involves the reaction of the resulting compound with 2-aminobenzoic acid to yield N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been used in various scientific research applications, including studies on the structure and function of proteins. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to bind to specific proteins, which can help researchers better understand their function and interactions with other molecules. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been used in studies on cancer, where it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBJTKWMNGXGL-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C\C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5130950.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)

![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)